3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid
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Overview
Description
3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid is a versatile chemical compound with a unique structure that allows for various scientific research applications. This compound is known for its potential breakthroughs in drug development, organic synthesis, and catalysis.
Preparation Methods
The synthesis of 3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid involves several steps. One common method includes the reaction of 2-cyano-4,4-dimethyl-3-oxopent-1-enyl chloride with beta-alanine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: The compound is used in catalysis and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for studying and manipulating biological systems .
Comparison with Similar Compounds
3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid can be compared with similar compounds such as:
3-((4-hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant properties.
3-((2,2-dimethylpropanoyl)amino)propanoic acid: Used in organic synthesis and drug development.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
3-[[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)10(16)8(6-12)7-13-5-4-9(14)15/h7,13H,4-5H2,1-3H3,(H,14,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABYRGVYGPYURD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNCCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NCCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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